Phosphate de dibenzyle

Vue d'ensemble

Description

Dibenzyl phosphate is a dialkyl phosphate .

Synthesis Analysis

Dibenzyl phosphate can be synthesized by a three-step reaction from benzalcohol with phosphorus trichloride . An efficient and expedient protocol for the synthesis of benzyl phosphonates using KI/K2CO3 as a catalytic system and PEG-400 as benign solvent has been developed . The reaction proceeds smoothly at room temperature achieving excellent selectivity and yield of the corresponding products .

Molecular Structure Analysis

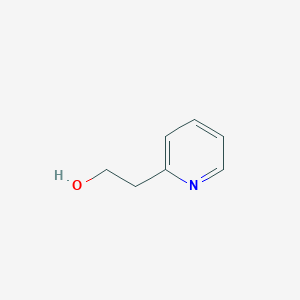

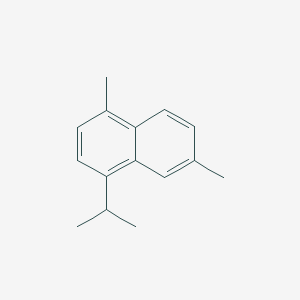

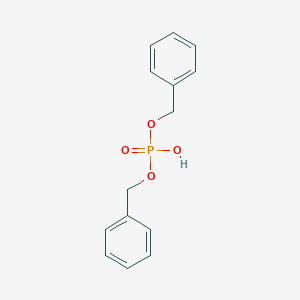

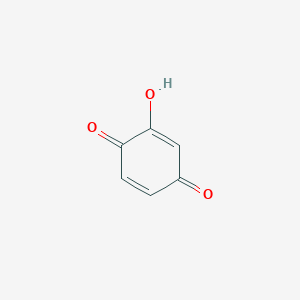

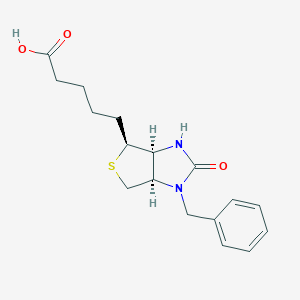

The molecular formula of Dibenzyl phosphate is C14H15O4P . The InChI is 1S/C14H15O4P/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,15,16) . The Canonical SMILES is C1=CC=C(C=C1)COP(=O)(O)OCC2=CC=CC=C2 .

Chemical Reactions Analysis

Dibenzyl phosphate can be used to promote the monoselective ortho-C-H alkylation of N-quinolyl benzamides with primary and secondary alkyl iodides . It can also be used for the ring-opening reaction of epoxide such as benzylglycidol to synthesize dihydroxyacetone phosphate (DHAP) .

Physical And Chemical Properties Analysis

Dibenzyl phosphate appears as a white powder . The melting point ranges from 78 - 80 °C . The boiling point is predicted to be 427.6±48.0 °C . The molecular weight is 278.24 g/mol .

Applications De Recherche Scientifique

Synthèse organique Alkylation ortho-C-H

Le phosphate de dibenzyle est utilisé pour promouvoir l'alkylation ortho-C-H monosélective des benzamides de N-quinoléine avec des iodures d'alkyle primaires et secondaires. Cette application est importante dans le domaine de la synthèse organique où les réactions d'alkylation sélective sont essentielles pour la construction de molécules complexes .

Synthèse du phosphate de dihydroxyacétone (DHAP)

Il facilite la réaction d'ouverture de cycle des époxydes tels que le benzylglycidol pour synthétiser le DHAP, un intermédiaire important dans la biosynthèse des lipides et la glycolyse .

3. Synthèse de phosphates de glycosyle 1,2-trans stéréospécifiques Le this compound agit comme un réactif pour la synthèse de phosphates de glycosyle 1,2-trans stéréospécifiques, qui sont précieux dans la synthèse de glucides complexes .

Synthèse d'acides phosphatidiques

Avec un catalyseur CoIII (salen)OTs, le this compound ouvre le cycle d'une variété d'époxydes terminaux avec une excellente régiosélectivité et des rendements allant jusqu'à 85 %. Cette réaction est utilisée dans une synthèse très efficace d'acides phosphatidiques mixtes-diacyl énantiopurs, y compris un mimique d'acide phosphatidique photoswitchable .

Phosphorylation dans les synthèses organiques

Une grande variété de substrats ont été phosphorylés avec succès par le this compound, et cette transformation a souvent été citée comme une étape clé dans de nombreuses synthèses. La débenzylation de la fraction dibenzylphosphoryl résultante est généralement facile et donne proprement le phosphate correspondant .

Synthèse facile de phosphates fonctionnels

Une stratégie d'activation sans métal ni réactif chloré toxique de divers phosphates avec Tf2O et de la pyridine permet une synthèse facile de phosphates fonctionnels tels que les phosphates d'alkyle, les aza-phosphates, les thiophosphates et les phosphates de diaryle mixtes via une espèce phosphorylpyridinium transitoire .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Dibenzyl phosphate, also known as Dibenzyl hydrogen phosphate, is a versatile compound that interacts with various targets. It is primarily used in organic synthesis .

Mode of Action

Dibenzyl phosphate acts as a reactant in several chemical reactions. For instance, it promotes the monoselective ortho-C-H alkylation of N-quinolyl benzamides with primary and secondary alkyl iodides . It also participates in the ring-opening reaction of epoxides such as benzylglycidol to synthesize dihydroxyacetone phosphate (DHAP) .

Biochemical Pathways

The biochemical pathways involving Dibenzyl phosphate are primarily related to its role in organic synthesis . It is involved in the synthesis of phosphates and phosphites through esterification, hydrolysis, and oxidation . It also plays a role in the phosphorylation of amines, alcohols, and sulfoximines .

Pharmacokinetics

As a compound primarily used in organic synthesis, its bioavailability and pharmacokinetic profile may vary depending on the specific context and application .

Result of Action

The result of Dibenzyl phosphate’s action is largely dependent on the specific chemical reaction it is involved in. For example, in the monoselective ortho-C-H alkylation of N-quinolyl benzamides, it helps facilitate the alkylation process . In the ring-opening reaction of epoxides, it aids in the synthesis of DHAP .

Action Environment

The action, efficacy, and stability of Dibenzyl phosphate can be influenced by various environmental factors. These may include the presence of other reactants, temperature, pH, and solvent conditions. For instance, its storage temperature is recommended to be 2-8°C to maintain its stability .

Propriétés

IUPAC Name |

dibenzyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15O4P/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFFVHSMHLDSLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COP(=O)(O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1033402 | |

| Record name | Dibenzyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1033402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1623-08-1 | |

| Record name | Dibenzyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1623-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1033402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzyl hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZYLPHOSPHORIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y65R35LZ0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Dibenzyl phosphate?

A1: Dibenzyl phosphate has the molecular formula C14H15O4P and a molecular weight of 278.24 g/mol.

Q2: What spectroscopic data is available for characterizing Dibenzyl phosphate?

A2: Dibenzyl phosphate can be characterized using several spectroscopic methods, including Infrared (IR) spectroscopy [].

Q3: How does Dibenzyl phosphate perform as an additive in Polyvinyl chloride (PVC)?

A3: Dibenzyl phosphate can be used as a plasticizer and protonating agent in PVC blends with polyaniline []. Thermal analysis suggests that its incorporation influences the thermal stability of the resulting blends.

Q4: Is there a difference in stability among PVC blends containing different phosphate plasticizers?

A4: Yes, thermal analysis studies revealed that PVC/polyaniline blends plasticized with bis(2‐ethylhexyl) hydrogen phosphate exhibited higher thermal stability compared to those plasticized with Dibenzyl phosphate, diphenyl phosphate, or bis(4‐nitrophenyl) phosphate [].

Q5: Can Dibenzyl phosphate be used in the synthesis of Dihydroxyacetone phosphate (DHAP)?

A5: Yes, Dibenzyl phosphate plays a key role in a novel synthesis route for DHAP. This method involves the regioselective ring opening of benzylglycidol using Dibenzyl phosphate mediated by Lewis acids [, ].

Q6: What role does Dibenzyl phosphate play in the synthesis of phosphatidic acids?

A6: Dibenzyl phosphate acts as a nucleophile in the cobalt(salen)-catalyzed ring-opening of terminal epoxides, leading to the formation of phosphatidic acids with excellent regioselectivity [].

Q7: Can Dibenzyl phosphate be used in carbohydrate chemistry?

A7: Yes, Dibenzyl phosphate is frequently employed in carbohydrate chemistry for the phosphorylation of glycosyl halides. This reaction allows for the synthesis of various glycosyl phosphates, which are important intermediates in the synthesis of complex carbohydrates [, , , , ].

Q8: How does the reaction of peracetylated glycosyl bromides with Dibenzyl phosphate proceed?

A8: The reaction proceeds via phase transfer catalysis, employing tetrabutylammonium hydrogen sulfate as the catalyst []. This reaction exhibits complete inversion at the anomeric centers, leading to the stereospecific formation of 1,2-trans-β-D-glycosyl phosphates.

Q9: Are there any reported computational studies related to Dibenzyl phosphate?

A9: While specific computational studies on Dibenzyl phosphate itself are limited within the provided research, computational techniques like QSAR could be used to predict the activity and properties of Dibenzyl phosphate and its derivatives.

Q10: How does modifying the structure of Dibenzyl phosphate affect its reactivity?

A10: Substituting the benzyl groups in Dibenzyl phosphate with different alkyl groups impacts the compound's reactivity and physicochemical properties []. For instance, shorter alkyl chains tend to increase water solubility.

Q11: Does the stereochemistry of Dibenzyl phosphate derivatives impact their activity as glycosidase inhibitors?

A11: Yes, the stereochemistry of 2-deoxy-2-fluoroglycosides with Dibenzyl phosphate and phosphonate aglycones influences their ability to inactivate retaining α- and β-glycosidases []. For example, β-d-gluco-configured derivatives effectively inactivated β-glucosidases, while α-gluco-configured derivatives acted as slow substrates.

Q12: How stable is Dibenzyl phosphate under various conditions?

A12: While specific stability data for Dibenzyl phosphate is not extensively discussed in the provided research, its stability would be influenced by factors like pH, temperature, and presence of other chemical species.

Q13: Are there specific SHE regulations pertaining to Dibenzyl phosphate?

A13: While specific SHE regulations for Dibenzyl phosphate are not explicitly mentioned in the research, it's crucial to handle and dispose of this chemical following established laboratory safety guidelines and relevant regulations for chemical substances.

Q14: What analytical methods are used to characterize and quantify Dibenzyl phosphate?

A15: Researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and chromatographic methods (e.g., High-Performance Liquid Chromatography - HPLC) to characterize and quantify Dibenzyl phosphate [, , ].

Q15: What is the environmental fate of Dibenzyl phosphate?

A16: While not extensively studied in the provided research, Dibenzyl phosphate and its degradation products have been detected in environmental samples, suggesting its potential persistence and bioaccumulation []. Further investigation is needed to assess its long-term environmental impact fully.

Q16: What is the solubility of Dibenzyl phosphate in different solvents?

A17: Dibenzyl phosphate's solubility varies depending on the solvent. It exhibits good solubility in organic solvents like benzene [], toluene [], and dichloromethane but is generally less soluble in water.

Q17: Are there alternative reagents to Dibenzyl phosphate in synthetic chemistry?

A19: Yes, depending on the specific reaction, alternative phosphorylating agents like diphenyl phosphate, bis(2‐ethylhexyl) hydrogen phosphate, or bis(4‐nitrophenyl) phosphate can be employed []. The choice of reagent often depends on factors such as reactivity, selectivity, and ease of purification.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Hydroxybenzo[a]pyrene](/img/structure/B196084.png)

![4'-Chloro-[1,1'-biphenyl]-2-amine](/img/structure/B196108.png)